molecular formula C3H9NO2S B2849368 N-methylethane-1-sulfonamide CAS No. 6601-37-2

N-methylethane-1-sulfonamide

Cat. No.: B2849368
CAS No.: 6601-37-2
M. Wt: 123.17
InChI Key: QSPPRYLTQFCUCH-UHFFFAOYSA-N
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Description

N-methylethane-1-sulfonamide: is an organosulfur compound with the molecular formula C₃H₉NO₂S It is a sulfonamide derivative, characterized by the presence of a sulfonyl functional group attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: N-methylethane-1-sulfonamide can be synthesized through the direct reaction of ethanesulfonyl chloride with methylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The general reaction scheme is as follows:

CH3CH2SO2Cl+CH3NH2CH3CH2SO2NHCH3+HCl\text{CH}_3\text{CH}_2\text{SO}_2\text{Cl} + \text{CH}_3\text{NH}_2 \rightarrow \text{CH}_3\text{CH}_2\text{SO}_2\text{NHCH}_3 + \text{HCl} CH3​CH2​SO2​Cl+CH3​NH2​→CH3​CH2​SO2​NHCH3​+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: N-methylethane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.

    Reduction: Reduction of the sulfonamide group can yield corresponding amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group acts as a leaving group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Ethanesulfonic acid derivatives.

    Reduction: Ethylamine derivatives.

    Substitution: Various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-methylethane-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide moiety.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of antimicrobial agents.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-methylethane-1-sulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

    Ethanesulfonamide: Similar structure but lacks the methyl group on the nitrogen atom.

    Methanesulfonamide: Contains a single carbon atom in the backbone instead of two.

    N-ethylmethanesulfonamide: Similar structure with an ethyl group instead of a methyl group on the nitrogen atom.

Uniqueness: N-methylethane-1-sulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group on the nitrogen atom can affect the compound’s steric and electronic properties, making it distinct from other sulfonamide derivatives.

Properties

IUPAC Name

N-methylethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO2S/c1-3-7(5,6)4-2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPPRYLTQFCUCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347140
Record name N-Methylethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6601-37-2
Record name N-Methylethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methylethane-1-sulfonamide
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